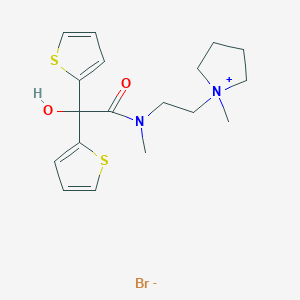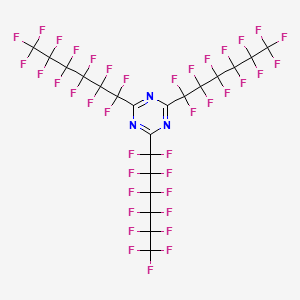
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine is a fluorinated triazine compound known for its unique chemical properties and applications. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine typically involves the reaction of 1,3,5-triazine with tridecafluorohexyl groups under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where tridecafluorohexyl halides react with a triazine precursor in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process may include multiple purification steps such as distillation and recrystallization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: While the compound is generally resistant to oxidation due to its fluorinated nature, specific conditions can lead to oxidation or reduction reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases for nucleophilic substitution and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazine derivatives .
Aplicaciones Científicas De Investigación
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for creating complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine involves its interaction with molecular targets through hydrophobic interactions and electron-withdrawing effects of the fluorine atoms. These interactions can influence the compound’s reactivity and stability in various environments .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(trifluoromethyl)phenyl-lithium: Another fluorinated compound with similar hydrophobic properties.
2,4,6-Tris(2-pyridyl)-triazine: Known for its coordination chemistry and use in metal complex formation.
2,4,6-Tri-tert-butylphenol: A phenol derivative with steric hindrance and antioxidant properties.
Uniqueness
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine stands out due to its high degree of fluorination, which imparts exceptional chemical stability and hydrophobicity. This makes it particularly useful in applications requiring resistance to harsh chemical environments and low surface energy .
Propiedades
Número CAS |
25761-65-3 |
|---|---|
Fórmula molecular |
C21F39N3 |
Peso molecular |
1035.2 g/mol |
Nombre IUPAC |
2,4,6-tris(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1,3,5-triazine |
InChI |
InChI=1S/C21F39N3/c22-4(23,7(28,29)10(34,35)13(40,41)16(46,47)19(52,53)54)1-61-2(5(24,25)8(30,31)11(36,37)14(42,43)17(48,49)20(55,56)57)63-3(62-1)6(26,27)9(32,33)12(38,39)15(44,45)18(50,51)21(58,59)60 |
Clave InChI |
ZGVPYGSJGGGJLD-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(=NC(=N1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



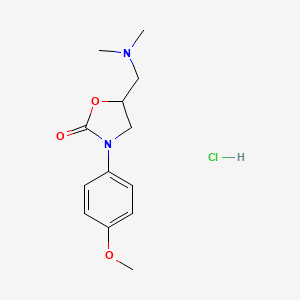
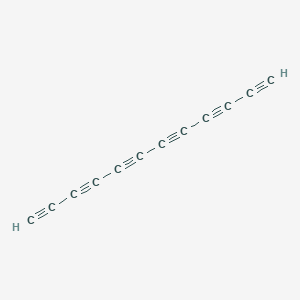
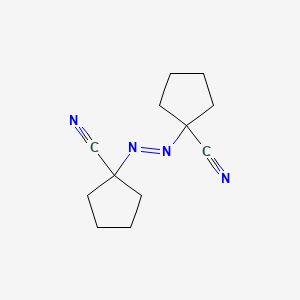
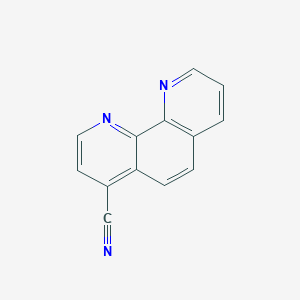
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
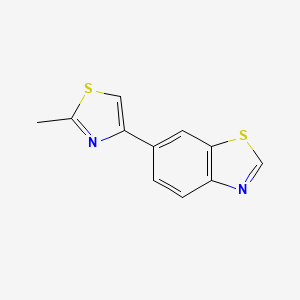
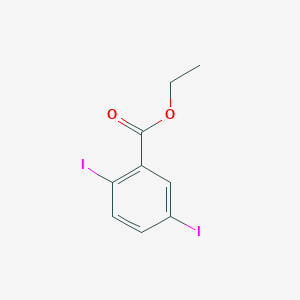
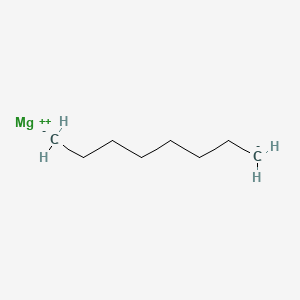
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
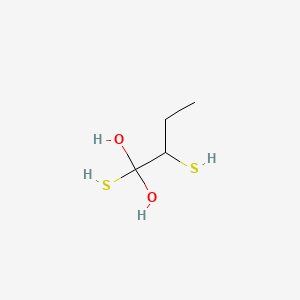
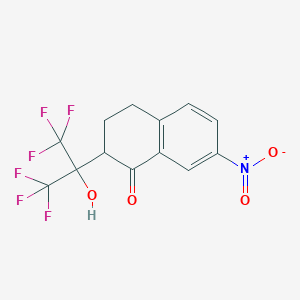
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
